molecular formula C20H19N3O2 B2358402 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1211122-69-8

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2358402
M. Wt: 333.391
InChI Key: HLMMTMVZHJBQJP-UHFFFAOYSA-N
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Description

“(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). The mixture is stirred for 4 hours at 40°C until the reaction is completed. The mixture is then diluted with brine and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The compound is separated by silica-gel column chromatography with an ethyl acetate–petroleum ether gradient solvent system .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal system with a P21/c space group. The crystallographic data includes a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.25 g/mol. It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has no hydrogen bond donors and two hydrogen bond acceptors. The compound has two rotatable bonds, an exact mass of 205.110278721 g/mol, and a monoisotopic mass of 205.110278721 g/mol. Its topological polar surface area is 29.5 Ų, and it has a heavy atom count of 15 .

Scientific Research Applications

  • Application Summary : This compound has been synthesized and its crystal structure has been elucidated . Crystallography is the science that examines the arrangement of atoms in crystalline solids. Information gained by studying this field can be used in chemistry, physics, geology, and various other sciences.
  • Methods of Application : The compound was synthesized using a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine. The mixture was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C until the reaction was completed .
  • Results or Outcomes : The crystal structure of the compound was successfully determined. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)° .

Quinoxaline derivatives are widely distributed in nature and have various biological applications . Particularly, quinoxaline-based Schiff base complexes have attracted more and more attention because of their interesting chemical and biological properties .

Quinoxaline derivatives are widely distributed in nature and have various biological applications . Particularly, quinoxaline-based Schiff base complexes have attracted more and more attention because of their interesting chemical and biological properties .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives, given the notable bioactivity exhibited by some pyrrolidine derivatives . Additionally, more studies could be conducted to understand its chemical reactions and mechanism of action better.

properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-16-8-6-14(7-9-16)15-10-11-23(13-15)20(24)19-12-21-17-4-2-3-5-18(17)22-19/h2-9,12,15H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMMTMVZHJBQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

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